Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Beschreibung

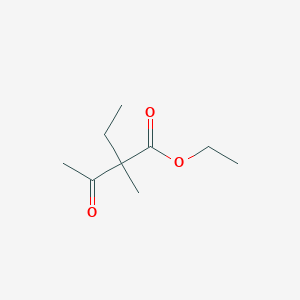

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 2-ethyl-2-methyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-5-9(4,7(3)10)8(11)12-6-2/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMTWESXONQJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342501 | |

| Record name | Ethyl 2-Ethyl-2-methylacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33697-53-9 | |

| Record name | Ethyl 2-Ethyl-2-methylacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-ethyl-2-methyl-3-oxobutanoate

CAS Number: 33697-53-9 Molecular Formula: C₉H₁₆O₃ Synonyms: 2-Ethyl-2-methylacetoacetic Acid Ethyl Ester, Ethyl 2-ethyl-2-methylacetoacetate

This technical guide provides comprehensive information on the physicochemical properties, synthesis, and applications of Ethyl 2-ethyl-2-methyl-3-oxobutanoate, a key intermediate in synthetic organic chemistry. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical and Spectroscopic Data

This compound is a β-keto ester characterized by a quaternary carbon at the α-position, which significantly influences its chemical reactivity.[1] It is a clear, colorless to light orange liquid at room temperature.[2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 33697-53-9 | [1][2] |

| Molecular Weight | 172.22 g/mol | [1][2][3] |

| Molecular Formula | C₉H₁₆O₃ | [2][3][4] |

| Boiling Point | 199 °C | [2][5] |

| Density | 0.98 g/cm³ | [2][5] |

| Refractive Index | 1.4230 - 1.4270 | [2] |

| Physical Form | Clear Liquid | [2] |

| InChI Key | NWMTWESXONQJPU-UHFFFAOYSA-N |[1][3] |

Table 2: Expected Spectroscopic Data While specific experimental spectra for this compound are not widely published, the following table outlines the expected signals based on its molecular structure.[1][3]

| Spectroscopy | Expected Signals |

|---|---|

| ¹H-NMR | ~0.8-1.0 ppm (t): -CH₂CH₃ (ethyl group)~1.2-1.4 ppm (s): α-CH₃ (methyl group)~1.2-1.4 ppm (t): -OCH₂CH₃ (ester ethyl)~1.6-1.9 ppm (q): -CH₂ CH₃ (ethyl group)~2.1-2.3 ppm (s): -C(=O)CH₃ (acetyl group)~4.1-4.3 ppm (q): -OCH₂ CH₃ (ester ethyl) |

| ¹³C-NMR | ~8-15 ppm: Alkyl carbons (-C H₃)~25-35 ppm: Alkyl carbons (-C H₂)~55-65 ppm: Quaternary α-carbon~60-65 ppm: Ester -OC H₂-~170-175 ppm: Ester Carbonyl (-C =O)~200-205 ppm: Ketone Carbonyl (-C =O) |

| IR Spectroscopy | ~1740-1750 cm⁻¹: Strong C=O stretch (ester)~1710-1720 cm⁻¹: Strong C=O stretch (ketone)~2850-3000 cm⁻¹: C-H stretches (alkane) |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is the sequential alkylation of a simpler β-keto ester, such as ethyl acetoacetate. This process involves the formation of an enolate anion followed by nucleophilic substitution (Sₙ2) with alkyl halides.[6][7]

Experimental Protocol: Two-Step Alkylation of Ethyl Acetoacetate

This protocol is based on established methods for the alkylation of acetoacetic esters.[6][7]

Step 1: Synthesis of Ethyl 2-ethyl-3-oxobutanoate

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve clean sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen). The reaction is exothermic and should be cooled as needed.

-

Enolate Formation: Once all the sodium has reacted to form sodium ethoxide, cool the solution in an ice bath. Slowly add ethyl acetoacetate (1 equivalent) dropwise to the stirred solution.

-

Alkylation: After the addition is complete, slowly add ethyl iodide (1 equivalent) to the reaction mixture.

-

Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed. The reaction mixture should become neutral.[6]

-

Work-up: Cool the mixture and remove the ethanol using a rotary evaporator. Add deionized water to the residue and extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate or potassium carbonate, filter, and remove the solvent under reduced pressure.[6] The crude Ethyl 2-ethyl-3-oxobutanoate can be purified by vacuum distillation.

Step 2: Synthesis of this compound

-

Enolate Formation: Using the same apparatus as Step 1, dissolve clean sodium metal (1 equivalent) in absolute ethanol to prepare sodium ethoxide. Cool the solution in an ice bath.

-

Addition of Substrate: Slowly add the purified Ethyl 2-ethyl-3-oxobutanoate (1 equivalent) from the previous step to the stirred sodium ethoxide solution.

-

Alkylation (Methylation): Slowly add methyl iodide or dimethyl sulfate (1 equivalent) to the reaction mixture.

-

Reaction and Work-up: Follow the same procedure for reaction monitoring, work-up, and purification as described in Step 1. The final product, this compound, is purified by vacuum distillation.

Applications in Research and Development

As a substituted β-keto ester, this compound is a versatile building block in organic synthesis, primarily serving as an intermediate for more complex molecules.[1][3]

-

Pharmaceutical Synthesis: Its derivatives are investigated for the synthesis of novel heterocyclic compounds and other scaffolds with potential biological activity.[3]

-

Agrochemicals: The core structure can be incorporated into intermediates for pesticides and other agricultural chemicals.[1][3]

-

Chemical Reactions: The molecule can undergo several key transformations:

-

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-ethyl-2-methyl-3-oxobutanoic acid.[1]

-

Decarboxylation: The corresponding carboxylic acid can be readily decarboxylated upon heating to form 3-methyl-2-pentanone.[1]

-

Reduction: The ketone functionality can be selectively reduced to a secondary alcohol.

-

Visualizations

Diagram 1: Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway from ethyl acetoacetate.

Caption: Sequential alkylation of ethyl acetoacetate.

Diagram 2: Role as a Chemical Intermediate

This diagram shows the logical relationship of the title compound as a precursor to other chemical classes.

Caption: Key chemical transformations of the title compound.

Safety and Handling

A Safety Data Sheet (SDS) for Ethyl 2-ethyl-2-methylacetoacetate (CAS 33697-53-9) indicates that the product does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008.[4] However, standard laboratory safety practices should always be observed.

Table 3: Handling and Storage Information

| Parameter | Recommendation | Source |

|---|---|---|

| Personal Protective Equipment | Wear protective gloves, safety glasses, and a lab coat. | [4] |

| Handling | Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or fume hood. Keep away from flames and hot surfaces. | [4] |

| Storage | Keep container tightly closed. Store in a cool, dark, and well-ventilated place. | [4] |

| Incompatibilities | Strong oxidizing agents. | [4] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. | [4] |

| First Aid (Skin) | Remove contaminated clothing and wash skin with soap and water. |[4] |

References

- 1. This compound | 33697-53-9 | Benchchem [benchchem.com]

- 2. Ethyl2-ethyl-2-methyl-3-oxobutanoate , 93% , 33697-53-9 - CookeChem [cookechem.com]

- 3. Buy this compound | 33697-53-9 [smolecule.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Ethyl 2-Ethyl-2-methylacetoacetate>93.0%(GC)5mL [scisupplies.eu]

- 6. prepchem.com [prepchem.com]

- 7. maths.tcd.ie [maths.tcd.ie]

Ethyl 2-ethyl-2-methyl-3-oxobutanoate molecular weight and formula C9H16O3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-ethyl-2-methyl-3-oxobutanoate, a member of the β-keto ester family, is a versatile chemical intermediate with the molecular formula C9H16O3. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and potential applications, particularly as a building block in the synthesis of more complex molecules, including those with potential pharmaceutical applications. While direct biological activity and specific signaling pathway interactions of this compound are not extensively documented, its role as a precursor highlights its importance in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a substituted β-keto ester. The presence of both a ketone and an ester functional group separated by a quaternary carbon center imparts unique reactivity to the molecule.[1]

Molecular and Spectroscopic Data

A summary of the key identifiers and spectroscopic information for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C9H16O3 | [1][2] |

| Molecular Weight | 172.22 g/mol | [1][2] |

| CAS Number | 33697-53-9 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-ethyl-2-methylacetoacetic acid ethyl ester, ethyl 2-ethyl-2-methylacetoacetate | [1] |

| IR Spectroscopy (cm⁻¹) | Strong C=O stretches (~1725 for ester; ~1695 for ketone) | [1] |

| ¹H NMR Spectroscopy (δ, ppm) | ~1.2–1.4 (ethyl/methyl groups), ~2.1–2.5 (keto CH₃), ~3.5–4.3 (ester CH₂) | [1] |

Physicochemical Properties of Related Compounds

To provide context, the physicochemical properties of structurally related β-keto esters are listed below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Ethyl acetoacetate | C6H10O3 | 130.14 | 180.8 | 1.030 |

| Ethyl 2-methyl-3-oxobutanoate | C7H12O3 | 144.17 | 187 | 1.019[3] |

| Ethyl 2-ethyl-3-oxobutanoate | C8H14O3 | 158.20 | 198 | 0.9834[4] |

| This compound | C9H16O3 | 172.22 | - | - |

Synthesis of this compound

The primary synthetic route to this compound is the sequential alkylation of ethyl acetoacetate. This method takes advantage of the acidity of the α-hydrogens of the β-keto ester.

Synthesis Workflow

Caption: Sequential alkylation of ethyl acetoacetate to synthesize this compound.

Experimental Protocol: Sequential Alkylation of Ethyl Acetoacetate

This protocol is adapted from established procedures for the alkylation of β-keto esters.[4][5]

Materials:

-

Ethyl acetoacetate

-

Absolute ethanol

-

Sodium metal

-

Iodoethane

-

Iodomethane

-

Diethyl ether

-

Anhydrous potassium carbonate

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

Step 1: Synthesis of Ethyl 2-ethyl-3-oxobutanoate

-

In a round-bottom flask equipped with a reflux condenser, dissolve a stoichiometric amount of clean sodium wire in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, slowly add one equivalent of ethyl acetoacetate with cooling.

-

After the addition is complete, add a slight excess of iodoethane dropwise.

-

Heat the reaction mixture to reflux on a water bath until the solution is neutral to litmus paper.

-

Remove the ethanol by distillation on a water bath.

-

To the residual oil, add water and extract the product with diethyl ether.

-

Dry the ethereal extract over anhydrous potassium carbonate, filter, and remove the ether by distillation.

-

The crude ethyl 2-ethyl-3-oxobutanoate can be purified by vacuum distillation.[4]

Step 2: Synthesis of this compound

-

Prepare a fresh solution of sodium ethoxide in absolute ethanol as described in Step 1.

-

To this solution, add the ethyl 2-ethyl-3-oxobutanoate obtained from Step 1.

-

Slowly add a slight excess of iodomethane to the reaction mixture.

-

Reflux the mixture until the reaction is complete (monitoring by TLC is recommended).

-

Follow the workup and purification procedure as described in Step 1 (extraction with diethyl ether, drying, and vacuum distillation) to isolate the final product, this compound.

Role in Organic Synthesis and Drug Development

β-Keto esters are valuable precursors in the synthesis of a wide array of organic molecules due to their versatile reactivity.[1] They can undergo various transformations, including hydrolysis, decarboxylation, and reduction.

General Reactivity of β-Keto Esters

Caption: Key chemical transformations of this compound.

Potential Applications in Medicinal Chemistry

Conclusion

This compound is a valuable, non-commercially standard chemical intermediate whose synthesis is readily achievable through the well-established chemistry of ethyl acetoacetate alkylation. Its rich functionality provides a platform for the synthesis of a variety of more complex organic molecules. For researchers in drug development, understanding the synthesis and reactivity of such building blocks is crucial for the design and efficient production of novel therapeutic agents. Further investigation into the biological activities of this and related substituted β-keto esters could reveal direct applications in medicinal chemistry.

References

Spectroscopic Profile of Ethyl 2-ethyl-2-methyl-3-oxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for Ethyl 2-ethyl-2-methyl-3-oxobutanoate (CAS No: 33697-53-9). Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from structurally analogous compounds and established spectroscopic principles to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics.

Chemical Structure and Overview

This compound is a β-keto ester with a quaternary α-carbon, possessing the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . Its structure features an ethyl ester group, a ketone carbonyl group, and ethyl and methyl substituents on the α-carbon. These structural elements give rise to a distinct spectroscopic fingerprint.

SMILES: CCC(C)(C(=O)C)C(=O)OCC

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on the analysis of similar compounds such as ethyl 2-methylacetoacetate and ethyl 2-ethylacetoacetate, as well as established chemical shift and absorption frequency ranges.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~ 4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ (ester) |

| ~ 2.1 | Singlet (s) | 3H | -C(=O)-CH₃ (keto) |

| ~ 1.8 | Quartet (q) | 2H | -CH₂ -CH₃ (α-ethyl) |

| ~ 1.3 | Singlet (s) | 3H | -CH₃ (α-methyl) |

| ~ 1.2 | Triplet (t) | 3H | -O-CH₂-CH₃ (ester) |

| ~ 0.9 | Triplet (t) | 3H | -CH₂-CH₃ (α-ethyl) |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) / ppm | Carbon Type | Assignment |

| ~ 205 | C | C =O (keto) |

| ~ 172 | C | C =O (ester) |

| ~ 61 | CH₂ | -O-CH₂ -CH₃ |

| ~ 58 | C | α-quaternary carbon |

| ~ 30 | CH₃ | -C(=O)-CH₃ |

| ~ 25 | CH₂ | -CH₂ -CH₃ (α-ethyl) |

| ~ 14 | CH₃ | -O-CH₂-CH₃ |

| ~ 13 | CH₃ | -CH₃ (α-methyl) |

| ~ 8 | CH₃ | -CH₂-CH₃ (α-ethyl) |

Predicted IR Data (Sample: Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 1740 | Strong | C=O stretch (ester) |

| ~ 1710 | Strong | C=O stretch (ketone) |

| 2980-2850 | Medium-Strong | C-H stretch (alkane) |

| ~ 1240 | Strong | C-O stretch (ester) |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the NMR and IR spectra of a liquid β-keto ester like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes

Procedure:

-

Sample Preparation: Prepare a solution of approximately 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry 5 mm NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-pulse ¹H NMR spectrum. Typical parameters might include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals and determine the multiplicities (singlet, doublet, triplet, etc.).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

Process the spectrum similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum to identify functional groups.

Materials:

-

This compound

-

Fourier Transform Infrared (FTIR) spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr, or an ATR accessory).

-

Pipette

Procedure (using Salt Plates):

-

Sample Preparation: Place a single drop of the neat liquid sample onto the center of a clean, dry salt plate.

-

Place a second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates.

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Visualization of Structure-Spectra Relationships

The following diagram illustrates the correlation between the chemical structure of this compound and its predicted key spectroscopic signals.

Caption: Predicted Spectroscopic Correlations for this compound

An In-depth Technical Guide to the Physical Properties of Ethyl 2-ethyl-2-methyl-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-ethyl-2-methyl-3-oxobutanoate, a β-keto ester, is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structural complexity, featuring a quaternary α-carbon, imparts unique reactivity and physical characteristics. This technical guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and a schematic representation of its synthesis.

Core Physical Properties

The physical properties of this compound are crucial for its handling, purification, and application in synthetic chemistry. A summary of these properties is presented below.

Quantitative Data Summary

| Physical Property | Value |

| Molecular Weight | 172.22 g/mol [1][2][3] |

| Density | 0.973 g/mL[2] |

| Boiling Point | 199 °C[3] |

| Refractive Index | 1.426[2] |

| Molecular Formula | C₉H₁₆O₃[1][2][3] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties and a common synthetic route are outlined below.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the sequential alkylation of ethyl acetoacetate.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Absolute ethanol

-

Ethyl iodide

-

Methyl iodide

-

Diethyl ether

-

Anhydrous potassium carbonate

-

Water

Procedure:

-

First Alkylation (Ethylation): A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under a reflux condenser. To this, ethyl acetoacetate is added slowly with cooling. Subsequently, ethyl iodide is added, and the mixture is refluxed until the reaction is complete (indicated by a neutral pH).

-

Work-up: The ethanol is removed by distillation. The remaining residue is washed with water and extracted with diethyl ether. The ethereal extract is dried over anhydrous potassium carbonate.

-

Second Alkylation (Methylation): The dried ethyl 2-ethyl-3-oxobutanoate from the first step is then subjected to a second alkylation using a similar procedure with sodium ethoxide and methyl iodide to introduce the methyl group at the α-position.

-

Purification: The final product, this compound, is purified by fractional distillation under reduced pressure.

Determination of Boiling Point

The boiling point of this compound can be determined using a standard distillation apparatus or a micro-boiling point method.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

A sample of the purified ester is placed in the distillation flask along with a few boiling chips.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet to the condenser.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses. This stable temperature is the boiling point.

Determination of Density

The density of the liquid ester can be determined using a pycnometer or a hydrometer.

Apparatus:

-

Pycnometer (a glass flask with a specific volume)

-

Analytical balance

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

-

The filled pycnometer is weighed.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index, a measure of how light bends as it passes through the liquid, is determined using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the this compound sample are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should be recorded as the refractive index is temperature-dependent.

Visualizations

Synthesis Workflow of this compound

Caption: Sequential alkylation of ethyl acetoacetate to yield the final product.

References

Synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate via Claisen Condensation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-ethyl-2-methyl-3-oxobutanoate, a valuable β-keto ester intermediate in organic synthesis. The primary focus of this document is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This guide will delve into the reaction mechanism, experimental protocols for both classical and modern variations, and the analytical characterization of the target molecule.

Introduction

This compound is a key building block in the synthesis of a variety of more complex organic molecules, including pharmaceuticals and other biologically active compounds. Its structure, featuring a quaternary carbon at the α-position to the ester, presents a unique synthetic challenge. The Claisen condensation, a reaction between two ester molecules in the presence of a strong base, offers a direct route to the β-keto ester functionality. This guide will explore the nuances of applying this reaction to the synthesis of our target molecule.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented in Table 1. This information is crucial for the identification and characterization of the synthesized product.

Table 1: Physicochemical and Spectroscopic Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol [1] |

| Appearance | Colorless oil |

| Boiling Point | Not readily available |

| Infrared (IR) Spectroscopy (cm⁻¹) | ~1740 (ester C=O stretch), ~1710 (ketone C=O stretch)[1] |

| ¹H NMR Spectroscopy (ppm) | δ 1.2–1.4 (ethyl/methyl groups); δ 3.5–4.3 (ester CH₂); δ 2.1–2.5 (keto CH₃)[1] |

| ¹³C NMR Spectroscopy (ppm) | ~170 (ester C=O), ~200 (ketone C=O)[1] |

Synthesis via Crossed Claisen Condensation

The synthesis of this compound requires a crossed Claisen condensation, as two different acyl groups are present in the final product. A logical retrosynthetic analysis suggests the disconnection of the bond between the α-carbon and the acetyl group, leading to two potential ester starting materials.

A viable synthetic approach involves the reaction between the enolate of ethyl 2-methylbutanoate and an acetylating agent, in this case, ethyl acetate.

Reaction Scheme:

A significant challenge in crossed Claisen condensations where both esters possess α-hydrogens is the potential for self-condensation of each ester, leading to a mixture of four possible products.[2][3] This reduces the yield of the desired product and complicates purification.

To mitigate this, one strategy is to slowly add the more reactive (or less sterically hindered) ester to a mixture of the other ester and the base. In this proposed synthesis, ethyl acetate would be added slowly to a mixture of ethyl 2-methylbutanoate and a strong base like sodium ethoxide. This approach aims to maintain a low concentration of the ethyl acetate enolate, thereby favoring its reaction with the more abundant ethyl 2-methylbutanoate.

Classical Approach: Sodium Ethoxide-Mediated Condensation

This section outlines a plausible experimental protocol for the synthesis of this compound using a traditional strong base.

Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, dissolve clean sodium metal (1.0 equivalent) in anhydrous ethanol (a sufficient volume to ensure stirring) under a nitrogen atmosphere.

-

Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, add ethyl 2-methylbutanoate (1.2 equivalents) to the sodium ethoxide solution.

-

Addition of Ethyl Acetate: Slowly add ethyl acetate (1.0 equivalent) dropwise to the stirred reaction mixture over a period of 2-3 hours. The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, with an ice bath.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to drive the reaction to completion.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and dilute sulfuric acid to neutralize the excess base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash them with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product will likely be a mixture of the desired product and self-condensation byproducts. Purify the crude product by fractional distillation under reduced pressure.

Table 2: Typical Reaction Parameters for Classical Crossed Claisen Condensation

| Parameter | Value/Condition |

| Base | Sodium Ethoxide (NaOEt) |

| Solvent | Anhydrous Ethanol |

| Reactant Ratio (Ethyl 2-methylbutanoate:Ethyl Acetate) | 1.2 : 1.0 |

| Temperature | Initial addition at room temp, then reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | Moderate (due to potential side reactions) |

Modern Approach: Ti-Crossed Claisen Condensation

To overcome the selectivity issues of the classical approach, modern methods have been developed. A highly effective method for the synthesis of α,α-disubstituted β-keto esters is the Ti-crossed-Claisen condensation. This method often provides higher yields and greater selectivity for the desired crossed product.

A Ti-crossed-Claisen condensation between a ketene silyl acetal derived from an α-substituted ester and an acid chloride can yield α,α-dialkylated β-keto esters.[4]

Experimental Protocol Outline:

-

Formation of Ketene Silyl Acetal: The ketene silyl acetal of ethyl 2-methylbutanoate is prepared by reacting the ester with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) followed by quenching with a silyl halide (e.g., trimethylsilyl chloride, TMSCl).

-

Ti-Mediated Condensation: The purified ketene silyl acetal is then reacted with acetyl chloride in the presence of a titanium (IV) chloride (TiCl₄) promoter.

-

Work-up and Purification: The reaction is quenched, worked up, and the product is purified, typically by column chromatography.

Table 3: Reaction Parameters for Ti-Crossed Claisen Condensation

| Parameter | Value/Condition |

| Promoter | Titanium (IV) Chloride (TiCl₄) |

| Base for Enolate Formation | Lithium Diisopropylamide (LDA) |

| Solvent | Anhydrous, non-protic (e.g., THF, CH₂Cl₂) |

| Temperature | Low temperature (e.g., -78 °C) for enolate formation and reaction |

| Reaction Time | Typically shorter than the classical method |

| Typical Yield | Good to excellent |

Reaction Mechanism and Workflow

The Claisen condensation proceeds through a series of equilibrium steps involving the formation of an ester enolate, nucleophilic attack on a second ester molecule, and subsequent elimination of an alkoxide.

Signaling Pathway Diagram

The following diagram illustrates the key steps in the sodium ethoxide-mediated Claisen condensation.

Caption: Mechanism of the Claisen Condensation.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for the synthesis and purification of the target molecule.

Caption: Experimental workflow for synthesis.

Conclusion

The synthesis of this compound via the Claisen condensation presents a classic example of carbon-carbon bond formation. While the traditional crossed Claisen condensation using sodium ethoxide is a viable route, it is often hampered by the formation of side products, necessitating careful control of reaction conditions and rigorous purification. Modern methodologies, such as the Ti-crossed Claisen condensation, offer a more efficient and selective alternative for the synthesis of such α,α-disubstituted β-keto esters. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and available reagents. This guide provides the foundational knowledge and procedural outlines for researchers to successfully synthesize this valuable intermediate for their research and development endeavors.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate via Alkylation of Ethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate, a valuable β-keto ester intermediate in organic synthesis. The primary method detailed is the sequential alkylation of ethyl acetoacetate, a cornerstone reaction in C-C bond formation. This document outlines the reaction principles, a detailed experimental protocol, and relevant physicochemical data.

Introduction

This compound is a substituted β-keto ester characterized by a quaternary carbon at the α-position, making it a useful building block in the synthesis of complex organic molecules, including pharmaceuticals and specialty chemicals.[1] Its synthesis is a classic example of the acetoacetic ester synthesis, which allows for the introduction of one or two alkyl groups to the α-carbon of ethyl acetoacetate.[2] This guide will focus on the sequential introduction of an ethyl group followed by a methyl group.

Reaction Principle

The synthesis proceeds via a two-step sequential alkylation of ethyl acetoacetate. The methylene protons on the α-carbon of ethyl acetoacetate are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for deprotonation by a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then reacts with an alkyl halide in an SN2 reaction to form the mono-alkylated product. A second, different alkyl group can be introduced by repeating the deprotonation and alkylation steps.

Physicochemical Data

A summary of the key quantitative data for the reactants and the final product is presented below for easy reference and comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 180-181 | 1.021 | 1.419 |

| Ethyl 2-ethyl-3-oxobutanoate | C₈H₁₄O₃ | 158.19 | 198 | 0.9834 | 1.422 |

| This compound | C₉H₁₆O₃ | 172.22 | 199 | 0.98 | 1.4230-1.4270 |

| Ethyl 2-methyl-3-oxobutanoate | C₇H₁₂O₃ | 144.17 | 187-188 | 1.019 | 1.418 |

Note: Data is compiled from various sources and may represent typical values.[1][2][3][4][5][6]

Experimental Protocol: Synthesis of this compound

This protocol is a composite method based on established procedures for the mono-alkylation of ethyl acetoacetate.[6][7]

Step 1: Synthesis of Ethyl 2-ethyl-3-oxobutanoate

Materials:

-

Ethyl acetoacetate

-

Sodium metal

-

Absolute ethanol

-

Ethyl iodide

-

Diethyl ether

-

Anhydrous potassium carbonate

-

Water

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve 5.7 g of clean sodium wire in 70 g of absolute ethanol. The reaction is exothermic and should be cooled if it becomes too vigorous.

-

Formation of the Enolate: Once all the sodium has dissolved, slowly add 32.5 g of ethyl acetoacetate to the sodium ethoxide solution with cooling.[6]

-

Alkylation: To the resulting solution, slowly add 40 g of ethyl iodide through the dropping funnel. After the addition is complete, heat the mixture to reflux on a water bath. Continue refluxing until the reaction mixture is neutral to moist litmus paper. This may take several hours.[6]

-

Work-up and Isolation:

-

After the reaction is complete, remove the excess ethanol by distillation on a water bath.

-

To the residual oil, add water and extract the product with diethyl ether.

-

Dry the ethereal extract over anhydrous potassium carbonate.

-

Remove the ether by distillation.

-

The crude ethyl 2-ethyl-3-oxobutanoate can be purified by fractional distillation under reduced pressure. The fraction boiling at 190-198 °C at atmospheric pressure (or 84 °C at 14 mmHg) should be collected.[6] A typical yield is around 80%.[6]

-

Step 2: Synthesis of this compound

Materials:

-

Ethyl 2-ethyl-3-oxobutanoate (from Step 1)

-

Sodium metal

-

Absolute ethanol

-

Methyl iodide

-

Diethyl ether

-

Anhydrous potassium carbonate

-

Water

Procedure:

-

Preparation of Sodium Ethoxide: Prepare a fresh solution of sodium ethoxide by dissolving an equimolar amount of sodium metal in absolute ethanol, similar to Step 1.

-

Formation of the Enolate: Slowly add the purified ethyl 2-ethyl-3-oxobutanoate from Step 1 to the sodium ethoxide solution with cooling.

-

Alkylation: Slowly add a slight molar excess of methyl iodide to the reaction mixture. Reflux the mixture until it becomes neutral.

-

Work-up and Isolation: Follow the same work-up and isolation procedure as in Step 1. The final product, this compound, is a colorless oil.[6] It can be purified by fractional distillation under reduced pressure.

Reaction Pathway and Workflow

The following diagrams illustrate the chemical reaction pathway and a generalized experimental workflow for the synthesis.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Generalized experimental workflow for the two-step alkylation.

Expected Spectroscopic Data

-

¹H NMR: Signals corresponding to the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), a singlet for the acetyl methyl group around 2.1 ppm, and signals for the α-ethyl and α-methyl groups.

-

¹³C NMR: Carbonyl signals for the ketone and ester groups, and signals for the quaternary α-carbon and the various alkyl carbons.

-

IR Spectroscopy: Strong carbonyl stretching frequencies for the ketone (around 1715 cm⁻¹) and the ester (around 1740 cm⁻¹).[1]

Conclusion

The synthesis of this compound via the sequential alkylation of ethyl acetoacetate is a robust and well-established method. This guide provides the necessary theoretical background, a detailed experimental protocol, and key data to enable researchers to successfully synthesize this versatile chemical intermediate. Careful control of reaction conditions, particularly the exclusion of water, is crucial for achieving high yields.

References

- 1. This compound | 33697-53-9 | Benchchem [benchchem.com]

- 2. Ethyl2-ethyl-2-methyl-3-oxobutanoate , 93% , 33697-53-9 - CookeChem [cookechem.com]

- 3. chembk.com [chembk.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. ethyl 2-ethyl-3-oxobutanoate [stenutz.eu]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Ethyl 2-ethyl-2-methyl-3-oxobutanoate

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Ethyl 2-ethyl-2-methyl-3-oxobutanoate. The content is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Structure and Properties

This compound is a β-keto ester characterized by a quaternary α-carbon, substituted with both a methyl and an ethyl group. This structural feature significantly influences its chemical reactivity and physical properties.

Systematic IUPAC Name: this compound Synonyms: 2-Ethyl-2-methylacetoacetic acid ethyl ester CAS Number: 31336-39-5[1] Molecular Formula: C₉H₁₆O₃ Molecular Weight: 172.22 g/mol [2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound and related compounds is presented in the table below for comparative analysis.

| Property | Value | Reference Compound | Value |

| Molecular Formula | C₉H₁₆O₃ | Ethyl 2-methyl-3-oxobutanoate | C₇H₁₂O₃ |

| Molecular Weight | 172.22 g/mol | Ethyl 2-methyl-3-oxobutanoate | 144.17 g/mol [3][4] |

| Density | ~0.973 g/cm³[5] | Ethyl 2-methyl-3-oxobutanoate | 1.019 g/mL at 25 °C[3] |

| Boiling Point | Not specified | Ethyl 2-methyl-3-oxobutanoate | 187 °C (lit.)[3][4] |

| Refractive Index | ~1.426[5] | Ethyl 2-methyl-3-oxobutanoate | n20/D 1.418 (lit.)[3] |

| IR Spectroscopy (cm⁻¹) | C=O (ester): ~1740, C=O (ketone): ~1715 | Ethyl acetoacetate | C=O (ester): 1743, C=O (ketone): 1718 |

| ¹H NMR Spectroscopy (δ, ppm) | ~0.8-1.0 (t, CH₂CH₃ ), ~1.2 (s, α-CH₃ ), ~1.2-1.3 (t, ester CH₃ ), ~2.1 (s, keto CH₃ ), ~1.6-1.8 (q, CH₂ CH₃), ~4.1-4.2 (q, ester CH₂ ) | Not specified | |

| ¹³C NMR Spectroscopy (δ, ppm) | ~170 (ester C=O), ~205 (ketone C=O), ~60 (ester OC H₂), Quaternary α-C, and various alkyl signals | Not specified |

Synthesis of this compound

The synthesis of this compound is typically achieved through the sequential alkylation of a simpler β-keto ester, such as ethyl acetoacetate. The presence of an acidic α-proton in β-keto esters allows for the formation of a stable enolate, which can then act as a nucleophile in an Sₙ2 reaction with an alkyl halide.

Experimental Protocol: Two-Step Alkylation of Ethyl Acetoacetate

This protocol outlines the synthesis of this compound starting from ethyl acetoacetate. The process involves a sequential methylation and ethylation at the α-position.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Methyl iodide (CH₃I)

-

Ethyl iodide (C₂H₅I)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

Procedure:

Step 1: Methylation of Ethyl Acetoacetate

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

The solution is cooled in an ice bath, and ethyl acetoacetate is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the sodium enolate.

-

Methyl iodide is then added dropwise, and the reaction mixture is heated to reflux for 2-3 hours.

-

After cooling, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water.

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude ethyl 2-methyl-3-oxobutanoate.

-

The crude product is purified by fractional distillation under reduced pressure.

Step 2: Ethylation of Ethyl 2-methyl-3-oxobutanoate

-

A fresh solution of sodium ethoxide in anhydrous ethanol is prepared as described in Step 1.

-

The purified ethyl 2-methyl-3-oxobutanoate from the previous step is added dropwise to the cooled sodium ethoxide solution.

-

The mixture is stirred for 30 minutes at room temperature to form the corresponding enolate.

-

Ethyl iodide is then added dropwise, and the reaction mixture is heated to reflux for 4-6 hours.

-

The workup procedure is similar to Step 1: the solvent is removed, and the product is extracted with diethyl ether.

-

The organic extract is washed with saturated aqueous ammonium chloride solution and then brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The final product, this compound, is purified by fractional distillation under reduced pressure.

Biological Relevance and Potential Applications

β-Keto esters are versatile intermediates in organic synthesis, including the preparation of pharmaceuticals and other biologically active molecules.[6] While specific biological signaling pathways involving this compound are not extensively documented, the enzymatic reduction of related β-keto esters is a well-studied area with significant implications in asymmetric synthesis.

Enzymatic Reduction of β-Keto Esters

The ketone functionality of β-keto esters can be stereoselectively reduced by enzymes, such as reductases found in various microorganisms, to produce chiral β-hydroxy esters. These chiral building blocks are valuable for the synthesis of complex molecules. For instance, enzymes from Klebsiella pneumoniae have been shown to catalyze the reduction of ethyl 2-methyl-3-oxobutanoate.[2]

The following diagram illustrates the general workflow for the enzymatic reduction of a substituted β-keto ester.

Caption: Workflow for the enzymatic reduction of a β-keto ester.

This stereoselective reduction highlights a key application of β-keto esters in the synthesis of enantiomerically pure compounds, which is of critical importance in drug development.

Conclusion

This compound is a valuable chemical intermediate with a unique structural feature of a quaternary α-carbon. Its synthesis, primarily through sequential alkylation, provides access to a versatile building block. While its direct biological roles are not widely reported, its structural class, the β-keto esters, are central to numerous synthetic pathways, including those leveraging enzymatic transformations to create chiral molecules essential for the pharmaceutical industry. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists working with this and related compounds.

References

Methodological & Application

Application Notes and Protocols: Ethyl 2-ethyl-2-methyl-3-oxobutanoate as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 2-ethyl-2-methyl-3-oxobutanoate and structurally related β-keto esters as pivotal intermediates in pharmaceutical synthesis. The content herein details the chemical properties, synthetic applications, and experimental protocols relevant to the use of this compound in drug development, with a specific focus on the synthesis of antidiabetic agents.

Introduction

This compound is a β-keto ester that serves as a versatile building block in organic synthesis. Its structural features, including a reactive methylene group flanked by two carbonyl groups (a ketone and an ester), allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic compounds with potential biological activity. This document will explore its application in the synthesis of pharmaceutical agents, using the well-established antidiabetic drug Glimepiride as a key example, for which a structurally similar precursor, ethyl 2-ethyl-3-oxobutanoate, is utilized.

Physicochemical Properties and Reactivity

The chemical and physical properties of this compound and related β-keto esters are crucial for their application in synthesis. A summary of these properties is presented in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| CAS Number | 33697-53-9 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Not readily available |

| Solubility | Soluble in organic solvents |

The reactivity of this compound is centered around the α-carbon, which is acidic and can be readily deprotonated to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and condensation reactions. The ketone and ester functionalities also offer sites for further chemical modifications, including reduction, oxidation, and hydrolysis.

Application in Pharmaceutical Synthesis: Glimepiride

While direct synthesis of a named pharmaceutical from this compound is not prominently documented in publicly available literature, the closely related compound, ethyl 2-ethyl-3-oxobutanoate, is a key intermediate in the synthesis of the antidiabetic drug Glimepiride.[1][2] Glimepiride is a second-generation sulfonylurea used to treat type 2 diabetes mellitus.[3][4] The synthesis of a key heterocyclic intermediate for Glimepiride, 3-ethyl-4-methyl-3-pyrrolin-2-one, can be achieved from ethyl 2-ethyl-3-oxobutanoate.[1]

Experimental Protocol: Synthesis of 3-ethyl-4-methyl-3-pyrrolin-2-one (Glimepiride Intermediate)

This protocol is adapted from a patented synthesis route for a key intermediate of Glimepiride, starting from ethyl acetoacetate, which is first converted to ethyl 2-ethyl-3-oxobutanoate.[1]

Materials:

-

Ethyl acetoacetate

-

Bromoethane

-

Sodium ethoxide

-

Sodium cyanide (NaCN)

-

Sulfuric acid

-

Hydrogen gas

-

Catalyst (e.g., Raney Nickel)

-

Sodium carbonate solution

-

Ethyl acetate

-

Ethanol

Procedure:

-

Synthesis of Ethyl 2-ethyl-3-oxobutanoate:

-

In a reaction vessel, dissolve ethyl acetoacetate in a suitable solvent such as ethanol.

-

Add a strong base, such as sodium ethoxide, to generate the enolate.

-

Slowly add bromoethane to the reaction mixture to alkylate the enolate, forming ethyl 2-ethyl-3-oxobutanoate.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product.

-

-

Cyanation:

-

The resulting ethyl 2-ethyl-3-oxobutanoate is then subjected to a cyanation reaction using a NaCN/sulfuric acid system to generate 2-ethyl-3-hydroxy-3-cyano butyric acid ethyl ester.[1]

-

-

Reductive Cyclization:

-

The cyano-ester intermediate undergoes high-pressure catalytic hydrogenation. This step reduces the cyano group and facilitates cyclization to form 3-ethyl-4-methyl-1-acetyl-3-pyrroline-2-one.[1]

-

-

Hydrolysis:

-

The acetyl group is removed by alkaline hydrolysis using a sodium carbonate solution to yield 3-ethyl-4-methyl-3-pyrrolin-2-one.[1]

-

-

Purification:

-

The final product is extracted with ethyl acetate and purified by recrystallization.[1]

-

Mechanism of Action and Signaling Pathway of Glimepiride

Understanding the mechanism of action of the final pharmaceutical product is crucial for drug development. Glimepiride primarily acts by stimulating insulin secretion from the pancreatic β-cells.[3][4][5][6][7][8]

Mechanism of Action:

-

Binding to SUR1: Glimepiride binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channels in the pancreatic β-cell membrane.[5][7]

-

Closure of KATP Channels: This binding inhibits the activity of the KATP channels, leading to their closure.[3][7]

-

Membrane Depolarization: The closure of KATP channels prevents potassium efflux, causing depolarization of the β-cell membrane.[3]

-

Calcium Influx: Depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+) into the cell.[3][6]

-

Insulin Exocytosis: The increased intracellular calcium concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin into the bloodstream.[3][6]

Glimepiride may also have extrapancreatic effects, such as improving insulin sensitivity in peripheral tissues.[8]

Diagrams

Synthesis Workflow for a Glimepiride Intermediate

Caption: A simplified workflow for the synthesis of a key Glimepiride intermediate.

Glimepiride Signaling Pathway in Pancreatic β-Cells

Caption: Mechanism of Glimepiride-induced insulin secretion in pancreatic β-cells.

References

- 1. CN106674075A - Glimepiride intermediate preparation method - Google Patents [patents.google.com]

- 2. ethyl2-ethyl-3-oxobutanoate - CAS - 607-97-6 | Axios Research [axios-research.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Glimepiride - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Glimepiride? [synapse.patsnap.com]

- 6. Glimepiride : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 7. ClinPGx [clinpgx.org]

- 8. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]

Protocol for the reduction of Ethyl 2-ethyl-2-methyl-3-oxobutanoate to its corresponding alcohol

Application Notes: Reduction of β-Keto Esters

The reduction of β-keto esters is a fundamental transformation in organic synthesis, yielding β-hydroxy esters which are valuable chiral building blocks and intermediates in the production of various pharmaceuticals and natural products. The selective reduction of the ketone functionality in the presence of an ester is crucial for this synthesis. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its mild nature and excellent chemoselectivity, reducing aldehydes and ketones much more rapidly than esters.[1][2]

This protocol details the reduction of Ethyl 2-ethyl-2-methyl-3-oxobutanoate to its corresponding alcohol, Ethyl 3-hydroxy-2-ethyl-2-methylbutanoate, using sodium borohydride. The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, at reduced temperatures to control exothermicity and improve selectivity.[3] The resulting secondary alcohol is generated as a racemic mixture unless a chiral reducing agent or catalyst is employed. The protocol provided here is for the racemic synthesis.

The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). Following the complete consumption of the starting material, the reaction is quenched, and the product is isolated through a standard aqueous workup and extraction procedure. Further purification can be achieved by column chromatography.

Comparative Data on Reduction Conditions

The efficiency of the reduction can be influenced by the choice of solvent, temperature, and the molar ratio of the reducing agent. Below is a summary table comparing typical conditions for the reduction of β-keto esters.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | NaBH₄ | Methanol | 0 to RT | 1 - 3 | >90 |

| 2 | NaBH₄ | Ethanol | 0 to RT | 2 - 4 | >90 |

| 3 | NaBH₄ / CeCl₃ | Methanol | RT | 1 - 2 | ~95 |

| 4 | LiAlH₄ | THF / Diethyl Ether | -78 to 0 | 1 - 2 | Variable* |

Note: Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and can lead to the over-reduction of both the ketone and the ester to form a diol. Its use requires careful control of stoichiometry and temperature to achieve selective ketone reduction.

Detailed Experimental Protocol

Objective: To synthesize Ethyl 3-hydroxy-2-ethyl-2-methylbutanoate via the reduction of this compound using sodium borohydride.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.72 g, 10 mmol) in 25 mL of anhydrous methanol.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of Reducing Agent: To the cooled solution, add sodium borohydride (0.45 g, 12 mmol) slowly in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure the reaction is performed in a well-ventilated fume hood.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the starting material is consumed, slowly and carefully add 20 mL of 1 M HCl to the reaction mixture while it is still in the ice bath to quench the excess NaBH₄ and hydrolyze the borate complexes. Continue stirring for 10 minutes.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic extracts and wash them sequentially with 30 mL of deionized water and 30 mL of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture to remove the drying agent.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to yield the crude product, Ethyl 3-hydroxy-2-ethyl-2-methylbutanoate.

-

Purification (Optional): If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure alcohol.

Experimental Workflow Diagram

References

Application Notes and Protocols: Hydrolysis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-ethyl-2-methyl-3-oxobutanoate is a β-keto ester with a quaternary α-carbon, which introduces significant steric hindrance. This structural feature influences its reactivity, particularly in hydrolysis reactions. The hydrolysis of this ester is a key step in the synthesis of various organic compounds, including ketones and carboxylic acids, which are valuable intermediates in pharmaceutical and agrochemical development.[1] This document provides detailed protocols for the acidic and basic hydrolysis of this compound, along with a discussion of the reaction mechanisms and factors influencing the transformation.

The hydrolysis of β-keto esters, followed by decarboxylation, is a classic method for the synthesis of ketones.[2] Due to the steric hindrance around the ester group in this compound, its hydrolysis can be more challenging than that of simpler β-keto esters like ethyl acetoacetate, often requiring more forcing conditions.[3]

Hydrolysis and Decarboxylation: An Overview

The hydrolysis of this compound can be achieved under both acidic and basic conditions. The initial product of hydrolysis is the corresponding β-keto acid, 2-ethyl-2-methyl-3-oxobutanoic acid. This intermediate is generally unstable and readily undergoes decarboxylation upon heating to yield the final ketone product, 3-methyl-2-pentanone.[4]

Acid-Catalyzed Hydrolysis and Decarboxylation

Under acidic conditions, the ester is heated with a strong acid, such as hydrochloric or sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen of the ester, which activates it towards nucleophilic attack by water. The subsequent elimination of ethanol and loss of a proton yields the β-keto acid. Heating the reaction mixture facilitates the decarboxylation of the β-keto acid through a cyclic transition state to give the ketone.[5]

Base-Catalyzed Hydrolysis (Saponification) and Decarboxylation

Base-catalyzed hydrolysis, or saponification, involves heating the ester with a strong base like sodium hydroxide or potassium hydroxide.[2] The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester in a nucleophilic acyl substitution reaction. This process is generally irreversible as the resulting carboxylate salt is deprotonated under the basic conditions.[5] Subsequent acidification of the reaction mixture protonates the carboxylate to form the β-keto acid, which can then be decarboxylated by heating to afford the ketone. For sterically hindered esters, non-aqueous conditions using reagents like potassium hydroxide in a mixture of methanol and dichloromethane at room temperature have been shown to be effective.[1][6]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the hydrolysis of this compound. Please note that specific yields can vary depending on the purity of reagents and precise experimental execution.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Aqueous) | Base-Catalyzed Hydrolysis (Non-Aqueous) |

| Reagents | 10% Aqueous H₂SO₄ | 10-20% Aqueous NaOH or KOH | 0.3 N NaOH in 10% MeOH/CH₂Cl₂ |

| Temperature | 80-100°C (Reflux) | 80-100°C (Reflux) | Room Temperature |

| Reaction Time | 4-8 hours | 4-8 hours | 1-4 hours |

| Key Intermediate | 2-ethyl-2-methyl-3-oxobutanoic acid | Sodium 2-ethyl-2-methyl-3-oxobutanoate | Sodium 2-ethyl-2-methyl-3-oxobutanoate |

| Final Product | 3-methyl-2-pentanone | 3-methyl-2-pentanone (after acidification and decarboxylation) | 2-ethyl-2-methyl-3-oxobutanoic acid or its salt |

| Typical Yield | Moderate to Good | Moderate to Good | Good to Excellent[1][6] |

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis and Decarboxylation ("Ketonic Hydrolysis")

This protocol is adapted from a procedure for a structurally similar sterically hindered β-keto ester.[7]

Materials:

-

This compound

-

10% (v/v) Sulfuric Acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, ~29 mmol) and 30 mL of 10% aqueous sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 100°C) with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate until the effervescence ceases, to neutralize any remaining acid.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude 3-methyl-2-pentanone.

-

The product can be further purified by distillation if necessary.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification) followed by Acidification and Decarboxylation

This protocol follows the general principles of saponification of esters.[2]

Materials:

-

This compound

-

15% (w/v) Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, combine this compound (e.g., 5.0 g, ~29 mmol) and 30 mL of 15% aqueous sodium hydroxide solution.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 4-6 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the cooled solution by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2.

-

Heat the acidified mixture to reflux for an additional 1-2 hours to ensure complete decarboxylation.

-

Cool the mixture to room temperature and transfer it to a separatory funnel.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic phase using a rotary evaporator to yield crude 3-methyl-2-pentanone.

-

Purify by distillation if required.

Visualizations

Caption: General mechanisms for acid- and base-catalyzed hydrolysis of this compound.

Caption: A generalized experimental workflow for the hydrolysis and decarboxylation of the title compound.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. shivajicollege.ac.in [shivajicollege.ac.in]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound | 33697-53-9 | Benchchem [benchchem.com]

- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. glpbio.com [glpbio.com]

Application Notes and Protocols: Ethyl 2-ethyl-2-methyl-3-oxobutanoate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 2-ethyl-2-methyl-3-oxobutanoate as a key intermediate in the synthesis of agrochemicals, with a focus on the herbicide Tolpyralate. Detailed experimental protocols, reaction diagrams, and quantitative data are presented to facilitate research and development in this area.

Introduction

This compound is a versatile β-keto ester that serves as a valuable building block in organic synthesis. Its structural features, including the reactive α-carbon flanked by two carbonyl groups, make it an ideal precursor for the construction of various heterocyclic compounds with significant biological activity. In the agrochemical industry, this compound is particularly relevant for the synthesis of pyrazole-based herbicides, which are known for their high efficacy and selectivity.

Application in Herbicide Synthesis: The Case of Tolpyralate

A prominent example of the application of an this compound derivative is in the synthesis of the herbicide Tolpyralate . Tolpyralate is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinones and tocopherols in plants.[1] Inhibition of HPPD leads to the bleaching of new growth and eventual death of susceptible weeds, making it an effective mode of action for selective weed control in crops like corn.[1]

The core of the Tolpyralate molecule is a substituted pyrazole ring. The synthesis of this crucial heterocyclic moiety can be achieved through the cyclocondensation of a β-keto ester with a hydrazine derivative, a classic reaction known as the Knorr pyrazole synthesis.

Logical Workflow for Tolpyralate Synthesis

The overall synthetic strategy for Tolpyralate involves the preparation of a key pyrazolone intermediate, followed by its coupling with a substituted benzoic acid derivative and subsequent modification to yield the final herbicide. The logical workflow can be visualized as follows:

Caption: Logical workflow for the synthesis of Tolpyralate.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of Tolpyralate, starting from this compound.

Protocol 1: Synthesis of 1-Ethyl-3-methyl-4-ethyl-1H-pyrazol-5(4H)-one (Pyrazolone Intermediate)

This protocol describes the Knorr pyrazole synthesis to form the key pyrazolone intermediate.

Materials:

-

This compound

-

Ethylhydrazine

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.

-

Add ethylhydrazine (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 1-Ethyl-3-methyl-4-ethyl-1H-pyrazol-5(4H)-one.

Protocol 2: Synthesis of (1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(substituted-phenyl)methanone (Benzoylpyrazole Intermediate)

This protocol outlines the acylation of the pyrazolone intermediate with a substituted benzoyl chloride, which proceeds through a Fries rearrangement.[2]

Materials:

-

1-Ethyl-3-methyl-4-ethyl-1H-pyrazol-5(4H)-one (from Protocol 1)

-

Substituted benzoyl chloride (e.g., 3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoyl chloride)[2]

-

Thionyl chloride (if preparing the acid chloride in situ)

-

Pyridine or Triethylamine (base)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

If starting from the corresponding benzoic acid, convert it to the acid chloride by refluxing with an excess of thionyl chloride. Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the 1-Ethyl-3-methyl-4-ethyl-1H-pyrazol-5(4H)-one (1.0 eq) in anhydrous dichloromethane in a flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or triethylamine (1.2 eq) to the solution.

-

Slowly add a solution of the substituted benzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude benzoylpyrazole intermediate.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 3: Synthesis of Tolpyralate

This final step involves the alkylation of the benzoylpyrazole intermediate.[2]

Materials:

-

(1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(substituted-phenyl)methanone (from Protocol 2)

-

1-Chloroethyl methyl carbonate

-

Potassium carbonate (or another suitable base)

-

Acetone or Acetonitrile (anhydrous)

-

Tetrabutylammonium bromide (phase-transfer catalyst, optional)

Procedure:

-

In a round-bottom flask, dissolve the benzoylpyrazole intermediate (1.0 eq) in anhydrous acetone or acetonitrile.

-

Add potassium carbonate (2.0 eq) and a catalytic amount of tetrabutylammonium bromide.

-

Add 1-chloroethyl methyl carbonate (1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield crude Tolpyralate.

-

Purify the product by column chromatography or recrystallization to obtain pure Tolpyralate.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of a benzoylpyrazole herbicide analogous to Tolpyralate. Actual yields may vary depending on the specific substrates and reaction conditions.

| Step | Reactant 1 | Reactant 2 | Product | Typical Yield (%) | Purity (%) |

| 1. Pyrazolone Synthesis | This compound | Ethylhydrazine | 1-Ethyl-3-methyl-4-ethyl-1H-pyrazol-5(4H)-one | 75-85 | >95 |

| 2. Benzoylpyrazole Synthesis | 1-Ethyl-3-methyl-4-ethyl-1H-pyrazol-5(4H)-one | Substituted Benzoyl Chloride | (1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(substituted-phenyl)methanone | 60-70 | >98 |

| 3. Tolpyralate Synthesis | (1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(...)-methanone | 1-Chloroethyl methyl carbonate | Tolpyralate | 80-90 | >98 |

Signaling Pathway of Tolpyralate

Tolpyralate acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is part of the tyrosine catabolic pathway, which is essential for the synthesis of plastoquinone and tocopherol. The inhibition of this pathway leads to the downstream effects illustrated below.

Caption: Mechanism of action of Tolpyralate via HPPD inhibition.

Conclusion

This compound and its derivatives are valuable precursors in the synthesis of pyrazole-based agrochemicals. The detailed protocols and workflow provided for the synthesis of the herbicide Tolpyralate illustrate a practical application of this chemistry. This information can serve as a foundation for researchers and scientists in the development of new and effective crop protection agents. Further research into the derivatization of the pyrazole core and the exploration of other heterocyclic systems synthesized from this versatile starting material may lead to the discovery of novel agrochemicals with improved properties.

References

Application Notes and Protocols for the Enantioselective Reduction of Ethyl 2-ethyl-2-methyl-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals